molecular formula C15H16ClN3OS B6962163 N-[(4-chlorophenyl)-cyclopentylmethyl]thiadiazole-4-carboxamide

N-[(4-chlorophenyl)-cyclopentylmethyl]thiadiazole-4-carboxamide

Cat. No.: B6962163
M. Wt: 321.8 g/mol
InChI Key: ZSBQNCDOQSXQTN-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)-cyclopentylmethyl]thiadiazole-4-carboxamide is a complex organic compound featuring a thiadiazole ring, a chlorophenyl group, and a cyclopentylmethyl moiety

Properties

IUPAC Name

N-[(4-chlorophenyl)-cyclopentylmethyl]thiadiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3OS/c16-12-7-5-11(6-8-12)14(10-3-1-2-4-10)17-15(20)13-9-21-19-18-13/h5-10,14H,1-4H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBQNCDOQSXQTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=CC=C(C=C2)Cl)NC(=O)C3=CSN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-chlorophenyl)-cyclopentylmethyl]thiadiazole-4-carboxamide typically involves multiple steps, starting with the formation of the thiadiazole ring. One common approach is the cyclization of thiosemicarbazides with chloroacetic acid under acidic conditions. The cyclopentylmethyl group can be introduced through subsequent reactions involving cyclopentanone and appropriate reagents.

Industrial Production Methods: In an industrial setting, the synthesis process is optimized for scalability and efficiency. This often involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-[(4-chlorophenyl)-cyclopentylmethyl]thiadiazole-4-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions at the chlorophenyl group or the thiadiazole ring can lead to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and biological properties.

Scientific Research Applications

N-[(4-chlorophenyl)-cyclopentylmethyl]thiadiazole-4-carboxamide has shown promise in several scientific research applications:

  • Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and antiviral properties.

  • Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

  • Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[(4-chlorophenyl)-cyclopentylmethyl]thiadiazole-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

N-[(4-chlorophenyl)-cyclopentylmethyl]thiadiazole-4-carboxamide is similar to other thiadiazole derivatives, which are known for their diverse biological activities. Some similar compounds include:

  • Thiazoles: These compounds share the thiadiazole ring structure and exhibit various biological activities, such as antimicrobial and antifungal properties.

  • Indole Derivatives: These compounds contain the indole nucleus and are known for their wide range of biological activities, including anticancer and antiviral effects.

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